An In-depth Technical Guide to 5-Phenyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Phenyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. The imidazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1] The presence of a reactive carbaldehyde function at the 2-position and a phenyl group at the 5-position provides a versatile platform for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the basic properties, synthesis, characterization, and potential applications of 5-Phenyl-1H-imidazole-2-carbaldehyde, serving as a technical resource for researchers in organic synthesis and drug development.
Introduction to the Imidazole Core
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] It is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents.[1][3] The unique electronic properties of the imidazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its frequent role in molecular recognition at biological targets.[4] The introduction of a phenyl group and a carbaldehyde moiety onto this core creates a molecule with significant potential for further chemical modification and exploration of its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Phenyl-1H-imidazole-2-carbaldehyde is presented in Table 1. It is important to note that while the compound is commercially available, detailed experimental data in peer-reviewed literature is sparse.[5] Therefore, some properties are based on data from closely related analogues and computational predictions.
Table 1: Physicochemical Properties of 5-Phenyl-1H-imidazole-2-carbaldehyde
| Property | Value | Source(s) |
| CAS Number | 56248-10-3 | [5] |
| Molecular Formula | C₁₀H₈N₂O | [6] |
| Molecular Weight | 172.18 g/mol | [6] |
| Appearance | Expected to be a solid | General observation for similar compounds |
| Melting Point | Data not readily available in the literature. The related isomer, 2-phenyl-1H-imidazole-5-carbaldehyde, has a reported melting point of 167-169 °C. | |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. The parent imidazole-2-carbaldehyde is soluble in water. | [7] |
| Purity (Commercial) | Typically ≥97% | [5] |
Synthesis of 5-Phenyl-1H-imidazole-2-carbaldehyde
While a specific, detailed protocol for the synthesis of 5-Phenyl-1H-imidazole-2-carbaldehyde is not widely published, a plausible synthetic route can be devised based on established methodologies for constructing substituted imidazoles. A common and versatile method is the multicomponent Debus-Radziszewski synthesis.[8] This approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).
An alternative strategy involves the formylation of a pre-formed 5-phenylimidazole scaffold. This can be achieved through various formylating agents, such as the Vilsmeier-Haack reagent (POCl₃/DMF).
Below is a proposed synthetic workflow based on these established principles.
Caption: Proposed synthetic workflow for 5-Phenyl-1H-imidazole-2-carbaldehyde.
Experimental Protocol (Hypothetical)
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Synthesis of 5-Phenyl-1H-imidazole: To a solution of phenylglyoxal (1 equivalent) in glacial acetic acid, add ammonium acetate (excess) and a source of formaldehyde, such as paraformaldehyde (1 equivalent).
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Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture and pour it into ice-water. Neutralize with a base (e.g., sodium bicarbonate) to precipitate the crude 5-phenyl-1H-imidazole.
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Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography.
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Formylation of 5-Phenyl-1H-imidazole: Dissolve the purified 5-phenyl-1H-imidazole in anhydrous DMF and cool in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise, maintaining the low temperature.
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After the addition, allow the reaction to stir at room temperature, followed by heating to around 60-70 °C for a few hours.
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Cool the reaction mixture and carefully pour it onto crushed ice, followed by neutralization with a suitable base (e.g., NaOH solution) to pH 8-9.
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The crude 5-Phenyl-1H-imidazole-2-carbaldehyde will precipitate. Filter the solid, wash thoroughly with water, and dry.
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Purification: Purify the final product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 5-Phenyl-1H-imidazole-2-carbaldehyde
| Technique | Expected Features | Rationale/Comparison |
| ¹H NMR | - Aldehyde proton (CHO): Singlet, δ ~9.7-10.0 ppm.- Imidazole ring proton: Singlet, δ ~7.5-8.0 ppm.- Phenyl protons: Multiplet, δ ~7.2-7.8 ppm.- Imidazole N-H proton: Broad singlet, variable chemical shift (δ > 10 ppm). | The aldehyde proton is expected to be significantly downfield.[1] The chemical shifts of the imidazole and phenyl protons are based on typical values for these aromatic systems. The N-H proton is often broad and its position is solvent-dependent. |
| ¹³C NMR | - Aldehyde carbonyl (C=O): δ ~180-190 ppm.- Imidazole carbons: δ ~120-150 ppm.- Phenyl carbons: δ ~125-140 ppm. | The carbonyl carbon of the aldehyde will be the most downfield signal. The aromatic carbons of both the imidazole and phenyl rings will appear in the typical aromatic region. |
| IR Spectroscopy | - N-H stretch: Broad band, ~3200-3400 cm⁻¹.- C-H stretch (aromatic): ~3000-3100 cm⁻¹.- C=O stretch (aldehyde): Strong, sharp band, ~1670-1690 cm⁻¹.- C=N and C=C stretches (aromatic rings): ~1450-1600 cm⁻¹. | These are characteristic vibrational frequencies for the functional groups present in the molecule. The carbonyl stretch is a particularly diagnostic peak for aldehydes. |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 172.06. | Calculated for the molecular formula C₁₀H₈N₂O. |
Chemical Reactivity
The chemical reactivity of 5-Phenyl-1H-imidazole-2-carbaldehyde is primarily dictated by the aldehyde functional group, with the imidazole ring influencing its reactivity.
Caption: Key reactions of the aldehyde group in 5-Phenyl-1H-imidazole-2-carbaldehyde.
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-phenyl-1H-imidazole-2-carboxylic acid, using standard oxidizing agents such as potassium permanganate or Jones reagent.
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Reduction: The aldehyde can be reduced to the primary alcohol, (5-phenyl-1H-imidazol-2-yl)methanol, using mild reducing agents like sodium borohydride.
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Condensation Reactions: The carbonyl group is susceptible to nucleophilic attack, readily undergoing condensation reactions with amines to form Schiff bases (imines). This is a common strategy for elaborating the molecular structure.
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Wittig and Related Reactions: The aldehyde can participate in Wittig-type reactions to form alkenes.
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Decarbonylation: Imidazole-2-carbaldehydes have been reported to undergo decarbonylation in hot ethanol, which could be a potential side reaction under certain conditions.
Applications in Drug Discovery and Materials Science
The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antifungal, and antiviral properties. 5-Phenyl-1H-imidazole-2-carbaldehyde serves as a valuable intermediate for the synthesis of novel therapeutic agents.
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Anticancer Agents: The imidazole ring system is present in many compounds investigated for their anticancer properties. The ability to modify the aldehyde group allows for the introduction of various pharmacophores that can interact with biological targets such as kinases or topoisomerases.
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Antiviral and Antimicrobial Agents: Imidazole derivatives have been explored for their potential as antiviral and antimicrobial drugs. The aldehyde can be converted into a variety of functional groups to optimize activity against different pathogens.
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Coordination Chemistry and Materials Science: The nitrogen atoms in the imidazole ring can coordinate to metal ions, making imidazole derivatives useful ligands for the synthesis of metal-organic frameworks (MOFs) and other coordination complexes with potential applications in catalysis and gas storage.
Conclusion
5-Phenyl-1H-imidazole-2-carbaldehyde is a versatile building block with significant potential in synthetic chemistry. While detailed, publicly available experimental data is limited, its structural features suggest a rich chemistry and a wide scope for the development of novel compounds with interesting biological and material properties. This guide provides a foundational understanding of this compound, intended to facilitate further research and application development.
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